molecular formula C8H7BrClNO2 B1382637 5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine CAS No. 1700240-51-2

5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine

Cat. No.: B1382637
CAS No.: 1700240-51-2
M. Wt: 264.5 g/mol
InChI Key: WBWGWGZJAMWZGY-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine is a halogen-substituted pyridine derivative with the molecular formula C₈H₇BrClNO₂ and a molecular weight of 264.51 g/mol (CAS: 1700240-51-2; MDL: MFCD30303670) . Its structure features a pyridine ring substituted with bromine (Br) at position 5, chlorine (Cl) at position 3, and an oxetane-3-yloxy group at position 2. The oxetane moiety introduces a strained ether ring, which can influence solubility, reactivity, and biological activity. This compound is commercially available at 95% purity, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-bromo-3-chloro-2-(oxetan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c9-5-1-7(10)8(11-2-5)13-6-3-12-4-6/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWGWGZJAMWZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine typically involves the reaction of 5-bromo-3-chloro-2-hydroxypyridine with oxetane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted pyridines .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves:

  • Halogenation : Introduction of bromine and chlorine through electrophilic substitution.
  • Oxetane Formation : The oxetane group can be incorporated via cyclization reactions involving suitable precursors.

These processes can be optimized to achieve high yields and purity, making the compound accessible for further research and application.

Medicinal Chemistry

5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine has garnered attention in drug discovery due to its potential as a bioactive molecule. Its applications include:

  • Enzyme Inhibition : The compound may serve as a lead structure for developing inhibitors targeting specific enzymes, particularly those involved in disease pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially effective against various bacterial strains.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum antimicrobial potential, which could be harnessed in developing new antibiotics .
  • Anti-inflammatory Properties : Research has indicated that similar pyridine derivatives possess anti-inflammatory effects. Investigations into the structure–activity relationships (SAR) have revealed that modifications at specific positions enhance these activities, indicating potential therapeutic uses for inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine is not well-documented. its reactivity can be attributed to the presence of electron-withdrawing groups (bromine and chlorine) and the oxetane ring, which can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications Reference
5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine C₈H₇BrClNO₂ Br (5), Cl (3), oxetan-3-yloxy (2) 264.51 Oxetane enhances solubility; drug discovery
5-Bromo-2-chloro-3-methoxypyridine C₆H₅BrClNO Br (5), Cl (2), methoxy (3) 236.47 Methoxy group increases lipophilicity
5-Bromo-3-chloro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine C₁₁H₁₃BrClNO₂ Br (5), Cl (3), THP-methoxy (2) 331.59 Bulkier substituent; potential CNS drug scaffold
5-Bromo-3-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine C₈H₄BrClF₃N₂ Br (5), Cl (3), diazirinyl (2) 300.46 Photoaffinity labeling applications
2-Chloro-3-bromo-5-methylpyridine C₆H₅BrClN Cl (2), Br (3), methyl (5) 220.47 Methyl enhances stability; agrochemical intermediate

Substituent Effects on Physicochemical Properties

  • Oxetane vs. Methoxy Groups: The oxetane substituent in the target compound introduces polarity and metabolic stability compared to methoxy analogs like 5-Bromo-2-chloro-3-methoxypyridine (HB391 series, priced at $250–$3000/g) . Oxetanes are known to improve aqueous solubility while maintaining membrane permeability, making them favorable in drug design .
  • Halogen Positioning : The positional isomer 2-Chloro-3-bromo-5-methylpyridine (CAS: N/A) demonstrates how bromine and chlorine placement affects reactivity. Its methyl group at position 5 increases steric hindrance, reducing electrophilic substitution rates compared to the target compound .
  • Bulkier Substituents : The tetrahydro-2H-pyran-4-yl methoxy analog (CAS: 1800260-72-3) has a higher molecular weight (331.59 g/mol) and may exhibit improved blood-brain barrier penetration due to lipophilic THP groups .

Biological Activity

5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Overview of the Compound

Chemical Structure:

  • Molecular Formula: C₈H₈BrClN₁O₂
  • Molecular Weight: 251.51 g/mol

The compound features a pyridine ring substituted with bromine and chlorine atoms, along with an oxetane moiety that enhances its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxetane ring contributes to the compound's stability and bioavailability, while the halogen substituents may enhance its reactivity towards biological molecules.

Biological Activities

  • Anticancer Activity:
    • Studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, some derivatives demonstrated potent activity against A549 lung adenocarcinoma cells, suggesting that structural modifications can enhance their efficacy .
    • A comparative study highlighted that certain structural features in related compounds led to reduced cell viability in cancerous cells while maintaining lower toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies .
  • Antimicrobial Activity:
    • The compound has been evaluated for its antimicrobial properties against various multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated promising activity against these strains, which is critical given the rising concerns over antibiotic resistance .
    • Specific derivatives were noted for their effectiveness against resistant strains, highlighting their potential as new antimicrobial agents .
  • Additional Biological Activities:
    • Beyond anticancer and antimicrobial effects, compounds with similar structures have shown anti-inflammatory and analgesic properties. Research indicates that these compounds can inhibit key inflammatory mediators, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a controlled study, various derivatives of this compound were tested on A549 cells. The most active derivatives reduced cell viability significantly compared to standard treatments like cisplatin. The structure-activity relationship (SAR) analysis revealed that specific functional groups enhanced cytotoxicity while minimizing effects on healthy cells.

Case Study 2: Antimicrobial Properties

A series of tests were conducted on the antimicrobial efficacy of the compound against resistant strains of Staphylococcus aureus. The results showed that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics, suggesting their potential as alternative treatments for resistant infections.

Research Findings Summary Table

Biological ActivityFindings
AnticancerSignificant reduction in A549 cell viability; structure-dependent activity observed.
AntimicrobialEffective against multidrug-resistant Staphylococcus aureus; promising MIC values noted.
Anti-inflammatoryPotential to inhibit inflammatory mediators; further studies needed for clinical applications.

Q & A

Q. What synthetic strategies are effective for introducing the oxetan-3-yloxy group into halogenated pyridine derivatives?

Methodological Answer: The oxetane ring can be introduced via nucleophilic substitution at the pyridine’s hydroxyl or halogenated position. For example, oxetan-3-ol can act as a nucleophile under basic conditions (e.g., NaH or K₂CO₃ in DMF/DMSO) to displace a halogen (Cl/Br) at the 2-position of pyridine. Reaction optimization should focus on temperature (80–120°C), solvent polarity, and catalyst selection (e.g., CuI for Ullman-type couplings). Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can researchers validate the structural integrity of 5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine?

Methodological Answer: Combine spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., ¹H NMR for oxetane protons at δ 4.5–5.0 ppm; ¹³C NMR for pyridine C-Br/C-Cl signals).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₈H₆BrClNO₂: calc. 293.92).
  • X-ray Crystallography : Single-crystal diffraction resolves bond angles/planarity (SHELX software is widely used for refinement ).

Q. What purification methods are optimal for halogenated pyridine derivatives with oxygen-sensitive groups?

Methodological Answer:

  • Use inert atmosphere (N₂/Ar) during column chromatography to prevent oxetane ring oxidation.
  • Recrystallization from non-polar solvents (e.g., hexane/dichloromethane) minimizes decomposition.
  • For hygroscopic intermediates, employ freeze-drying or azeotropic distillation with toluene .

Advanced Research Questions

Q. How can stereochemical outcomes be analyzed in derivatives of this compound?

Methodological Answer:

  • Electronic Circular Dichroism (ECD) : Compare experimental spectra with TD-DFT simulations to assign absolute configurations of chiral centers .
  • X-ray Crystallography : Resolve spatial arrangements (e.g., torsion angles between oxetane and pyridine planes) .
  • Optical Rotation : Validate enantiomeric purity using polarimetry and correlate with calculated values from quantum chemical packages (e.g., Gaussian) .

Q. What computational approaches elucidate the compound’s reactivity in cross-coupling reactions?

Q. How can conflicting data on halogen reactivity in similar pyridines be resolved?

Methodological Answer:

  • Competitive Reactivity Assays : Compare Cl vs. Br substitution rates under identical conditions (e.g., Pd-catalyzed couplings).
  • Isotopic Labeling : Track retention of ³⁶Cl/⁸²Br during hydrolysis or ligand exchange.
  • Computational Validation : Calculate activation energies for substitution pathways to explain experimental discrepancies .

Q. What strategies mitigate challenges in synthesizing sterically hindered derivatives of this compound?

Methodological Answer:

  • Microwave-Assisted Synthesis : Accelerate reactions with bulky reagents (e.g., tert-butyl groups) by enhancing thermal efficiency.
  • Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for oxetane oxygen) during functionalization .
  • Low-Temperature Lithiation : Use LDA or n-BuLi at −78°C to deprotonate hindered positions selectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5-Bromo-3-chloro-2-(oxetan-3-yloxy)pyridine

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